molecular formula C25H48N6O6 B6357781 Spermine(N3BBB) CAS No. 1190203-80-5

Spermine(N3BBB)

Cat. No.: B6357781
CAS No.: 1190203-80-5
M. Wt: 528.7 g/mol
InChI Key: OROLSMZGMDZZBU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Spermine(N3BBB) is a biogenic polyamine derived from spermidine . It is found in various tissues and organisms, often acting as an essential growth factor in some bacterial species . Spermine is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure .

Mode of Action

Spermine is derived from spermidine by spermine synthase . It is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . Spermine functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .

Biochemical Pathways

Spermine biosynthesis starts with the decarboxylation of ornithine, which gives putrescine . Putrescine is then transformed into spermidine by spermidine synthase, and further aminopropylated into spermine, catalyzed by spermine synthase .

Pharmacokinetics

This suggests that the in vitro and clinical effects of spermidine are at least in part attributable to its metabolite, spermine .

Result of Action

Spermine’s action results in the protection of DNA from free radical attack . It is also involved in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation . In addition, spermine has been shown to interfere with the binding of the DNA intercalator, Actinomycin D, on DNA binding and the inhibition of transcription and DNA replication .

Action Environment

The action of Spermine(N3BBB) can be influenced by environmental factors. For instance, research on spermine has shown that it can counteract damage from abiotic stresses . Spermine has been shown to protect plants from a variety of environmental insults .

Biochemical Analysis

Biochemical Properties

Spermine plays a crucial role in biochemical reactions. It enhances immune functions in the spleen and thymus, and partially modulates metabolite . It interacts with various enzymes, proteins, and other biomolecules, exerting important roles in alleviating oxidative damage, improving immunity, increasing antioxidant status and digestive enzyme activities, and promoting the development of the small intestine .

Cellular Effects

Spermine has significant effects on various types of cells and cellular processes. It influences cell function by enhancing antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creating tolerance for drought-induced oxidative stress . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Spermine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases glutathione S-transferase (GST) capacity and glutathione content in the ileum . It also increases the mRNA levels of Glutathione peroxidase 1 (GPx1), catalase (CAT), GST, nuclear factor erythroid 2-related factor 2 (Nrf2), and Kelch-like ECH-associated protein1 (Keap1) in the ileum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spermine change over time. It has been observed to increase zonula occludens-1 (ZO-1), ZO-2, occludin, claudin 2, claudin 3, claudin 12, claudin 14, and claudin 16 mRNA levels in the ileum . It also reduces myosin light chain kinase (MLCK) mRNA level, thereby increasing ZO-2 and occludin mRNA levels in the ileum .

Metabolic Pathways

Spermine is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . It increases choline, glycerolphosphocholine, creatine, and serine levels, and decreases alanine, glutamate, lysine, phenylalanine, threonine, lactate, tyrosine levels in the ileum .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through a series of chemical reactions, including the protection of amino groups, azidation, and deprotection steps . The reaction conditions typically involve the use of organic solvents and specific reagents to ensure the successful introduction of the azide group.

Industrial Production Methods

Industrial production of Spermine(N3BBB) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using techniques such as chromatography and crystallization.

Properties

IUPAC Name

tert-butyl N-(3-azidopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O6/c1-23(2,3)35-20(32)27-14-12-18-30(21(33)36-24(4,5)6)16-10-11-17-31(19-13-15-28-29-26)22(34)37-25(7,8)9/h10-19H2,1-9H3,(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROLSMZGMDZZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN=[N+]=[N-])C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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